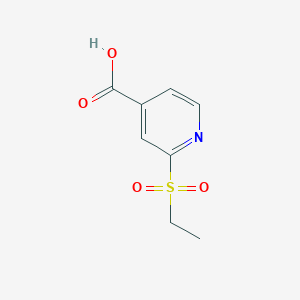
2-(Ethylsulfonyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfonyl)isonicotinic acid is an organic compound with the molecular formula C8H9NO4S It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an ethylsulfonyl group attached to the isonicotinic acid framework
Métodos De Preparación
The synthesis of 2-(Ethylsulfonyl)isonicotinic acid typically involves the sulfonation of isonicotinic acidThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
2-(Ethylsulfonyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Ethylsulfonyl)isonicotinic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfonyl)isonicotinic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
2-(Ethylsulfonyl)isonicotinic acid can be compared with other derivatives of isonicotinic acid, such as:
Isonicotinic acid: The parent compound, which lacks the ethylsulfonyl group.
2,6-Dichloroisonicotinic acid: Another derivative with different substituents that exhibit distinct chemical properties and applications.
Actividad Biológica
2-(Ethylsulfonyl)isonicotinic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C9H11N1O4S
- Molecular Weight : 217.25 g/mol
The compound features an isonicotinic acid backbone with an ethylsulfonyl group that enhances its solubility and potentially its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.
Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy is often measured using the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of the compound that inhibits bacterial growth. The following table summarizes the MIC values against several bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.6 - 31.25 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.25 - 62.5 |
These results indicate that the compound shows stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which aligns with findings from similar compounds in the literature .
The mechanism by which this compound exerts its antibacterial effects appears to involve:
- Inhibition of Protein Synthesis : The compound interferes with the bacterial ribosome, leading to a decrease in protein production.
- Disruption of Cell Wall Synthesis : It may also inhibit enzymes involved in peptidoglycan synthesis, crucial for maintaining bacterial cell wall integrity.
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in vitro, particularly when tested on microglial cells exposed to lipopolysaccharides (LPS), which simulate bacterial infection.
Key Findings
- Reduction of Inflammatory Cytokines : The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 0.01 μM.
- Neuroprotective Effects : In models of neuroinflammation, it demonstrated protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Study on Biofilm Formation : A study assessed the ability of the compound to inhibit biofilm formation in Staphylococcus aureus. The results indicated a biofilm inhibitory concentration (MBIC) ranging from 390.6 to 781.25 μM, showcasing its potential as an antibiofilm agent .
- Combination Therapy : Research has explored the synergistic effects when combined with other antibiotics, showing enhanced efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
2-ethylsulfonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c1-2-14(12,13)7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) |
Clave InChI |
WZRRZVOHFPGHPW-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















